molecular formula C11H19NO4 B6327257 tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate CAS No. 1822589-97-8

tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6327257
CAS No.: 1822589-97-8
M. Wt: 229.27 g/mol
InChI Key: YEBBIFRHEJTLQR-UHFFFAOYSA-N
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Description

tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇NO₄. It is a member of the oxazolidine family, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate typically involves the reaction of an appropriate oxazolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

  • tert-butyl 4-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate
  • tert-butyl 5-oxo-4-methyl-1,3-oxazolidine-3-carboxylate
  • tert-butyl 4-oxo-2-isopropyl-1,3-oxazolidine-3-carboxylate

Uniqueness: tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl group, for example, can influence its reactivity and interaction with biological targets, making it particularly useful in certain applications .

Properties

IUPAC Name

tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)8-9(13)15-6-12(8)10(14)16-11(3,4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBBIFRHEJTLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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